2-formyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carboxamide
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Overview
Description
2-formyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carboxamide is an organic compound that features both boronic ester and formyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-formyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carboxamide typically involves the following steps:
Formation of the Boronic Ester Group: This step involves the reaction of a suitable boronic acid or boronate ester with the pyridine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-formyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Palladium catalysts, aryl or vinyl halides
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Biaryl or vinyl-aryl compounds
Scientific Research Applications
2-formyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-formyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carboxamide involves its functional groups:
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- Phenylboronic acid pinacol ester
Uniqueness
2-formyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carboxamide is unique due to the presence of both boronic ester and formyl groups, which provide a combination of reactivity and versatility not commonly found in similar compounds. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C13H17BN2O4 |
---|---|
Molecular Weight |
276.10 g/mol |
IUPAC Name |
2-formyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carboxamide |
InChI |
InChI=1S/C13H17BN2O4/c1-12(2)13(3,4)20-14(19-12)10-6-8(11(15)18)5-9(7-17)16-10/h5-7H,1-4H3,(H2,15,18) |
InChI Key |
SAWRCVLZDJWMAC-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=N2)C=O)C(=O)N |
Origin of Product |
United States |
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